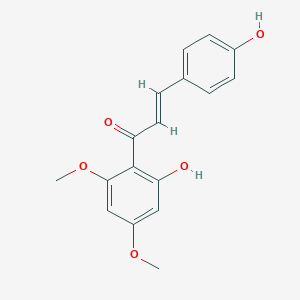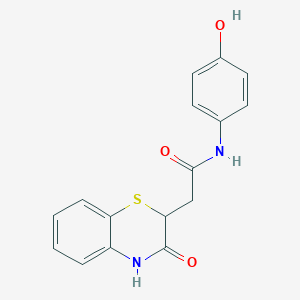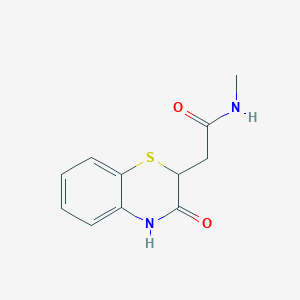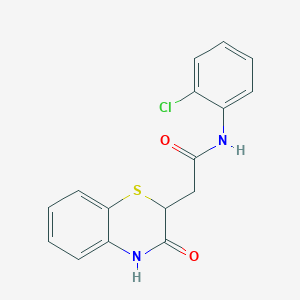
2',4-Dihydroxy-4',6'-dimethoxychalcone
Vue d'ensemble
Description
La flavokawine C est une chalcone naturelle que l’on trouve dans les racines du kava (Piper methysticum). Elle est connue pour ses propriétés thérapeutiques potentielles, en particulier ses effets cytotoxiques sur diverses lignées de cellules cancéreuses humaines . Ce composé a suscité un intérêt en raison de sa capacité à induire l’apoptose et à inhiber la croissance tumorale.
Mécanisme D'action
La flavokawine C exerce ses effets principalement par l’induction de l’apoptose dans les cellules cancéreuses. Elle cible plusieurs voies moléculaires, notamment les voies de la protéine de choc thermique 90 (HSP90) et du récepteur du facteur de croissance épidermique (EGFR). En inhibant ces voies, la flavokawine C perturbe la prolifération cellulaire, la glycolyse et l’angiogenèse, conduisant à la mort des cellules cancéreuses .
Analyse Biochimique
Biochemical Properties
2’,4-Dihydroxy-4’,6’-dimethoxychalcone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including nuclear factor erythroid 2-related factor 2 (Nrf2) and antioxidant response elements (ARE). These interactions lead to the activation of antioxidant pathways, enhancing cellular defense mechanisms against oxidative stress . Additionally, 2’,4-Dihydroxy-4’,6’-dimethoxychalcone has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
Cellular Effects
2’,4-Dihydroxy-4’,6’-dimethoxychalcone exhibits significant effects on various cell types and cellular processes. In breast cancer cells, it induces autophagy and mitochondrial apoptosis, leading to cell cycle arrest in the G0/G1 phase and alteration of mitochondrial membrane potential . This compound also influences cell signaling pathways, such as the Nrf2-ARE pathway, which enhances the production of antioxidant molecules like glutathione, thereby protecting neurons from oxidative damage .
Molecular Mechanism
At the molecular level, 2’,4-Dihydroxy-4’,6’-dimethoxychalcone exerts its effects through several mechanisms. It binds to and activates Nrf2, which then translocates to the nucleus and binds to ARE, promoting the expression of antioxidant genes . Additionally, this compound inhibits COX enzymes, reducing the production of pro-inflammatory mediators . In cancer cells, it triggers autophagy and apoptosis by modulating mitochondrial function and inducing cell cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,4-Dihydroxy-4’,6’-dimethoxychalcone have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that it maintains its protective effects against oxidative stress and inflammation in both in vitro and in vivo models . Prolonged exposure may lead to reduced efficacy due to potential degradation.
Dosage Effects in Animal Models
The effects of 2’,4-Dihydroxy-4’,6’-dimethoxychalcone vary with different dosages in animal models. At lower doses, it exhibits protective effects against oxidative stress and inflammation. At higher doses, it may cause toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the animal model and the duration of exposure.
Metabolic Pathways
2’,4-Dihydroxy-4’,6’-dimethoxychalcone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and detoxification . This compound also affects metabolic flux by modulating the levels of various metabolites, including glutathione and reactive oxygen species .
Transport and Distribution
Within cells and tissues, 2’,4-Dihydroxy-4’,6’-dimethoxychalcone is transported and distributed through specific transporters and binding proteins. It accumulates in the cytoplasm and mitochondria, where it exerts its protective effects . The compound’s localization is influenced by its interactions with cellular transporters and binding proteins, which facilitate its uptake and distribution .
Subcellular Localization
2’,4-Dihydroxy-4’,6’-dimethoxychalcone is primarily localized in the cytoplasm and mitochondria. Its activity is influenced by post-translational modifications and targeting signals that direct it to these specific compartments . The compound’s localization within these organelles is crucial for its role in modulating mitochondrial function and inducing apoptosis in cancer cells .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La flavokawine C peut être synthétisée par plusieurs voies chimiques. Une méthode courante implique la réaction de condensation de Claisen-Schmidt entre le 4-méthoxybenzaldéhyde et la 2’,4’-dihydroxyacétophénone en présence d’une base telle que l’hydroxyde de sodium. La réaction se produit généralement dans un mélange éthanol-eau sous reflux. Le produit est ensuite purifié par recristallisation.
Méthodes de production industrielle
La production industrielle de la flavokawine C peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus comprendrait l’optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, suivie de techniques de purification à grande échelle telles que la chromatographie sur colonne ou la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
La flavokawine C subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former des quinones correspondantes.
Réduction : Les réactions de réduction peuvent la convertir en dihydrochalcones.
Substitution : Les réactions de substitution électrophile peuvent introduire différents groupes fonctionnels sur les cycles aromatiques.
Réactifs et conditions courantes
Oxydation : Des réactifs comme le permanganate de potassium ou le peroxyde d’hydrogène en milieu acide.
Réduction : Hydrogénation catalytique utilisant du palladium sur carbone ou du borohydrure de sodium.
Substitution : Acylation de Friedel-Crafts utilisant des chlorures d’acyle et du chlorure d’aluminium comme catalyseur.
Principaux produits
Oxydation : Quinones.
Réduction : Dihydrochalcones.
Substitution : Différentes chalcones substituées selon les réactifs utilisés.
Applications de la recherche scientifique
Chimie : Utilisé comme précurseur pour la synthèse d’autres composés bioactifs.
Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et l’apoptose.
Industrie : Utilisation potentielle dans le développement de nouveaux agents thérapeutiques et comme pesticide naturel.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cell signaling pathways and apoptosis.
Industry: Potential use in developing new therapeutic agents and as a natural pesticide.
Comparaison Avec Des Composés Similaires
La flavokawine C fait partie d’un groupe de chalcones trouvées dans la racine de kava, notamment la flavokawine A et la flavokawine B. Comparée à ces composés, la flavokawine C a montré des propriétés uniques :
Flavokawine A : Connue pour ses propriétés anti-inflammatoires et anticancéreuses, mais moins puissante que la flavokawine C pour induire l’apoptose.
Flavokawine B : Exhibe des activités anticancéreuses similaires, mais avec des cibles et des voies moléculaires différentes.
La flavokawine C se distingue par son ciblage spécifique des voies HSP90 et EGFR, ce qui en fait un candidat prometteur pour de futures recherches et développements en thérapie anticancéreuse .
Si vous avez d’autres questions ou si vous avez besoin de plus de détails, n’hésitez pas à nous les poser !
Propriétés
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-13-9-15(20)17(16(10-13)22-2)14(19)8-5-11-3-6-12(18)7-4-11/h3-10,18,20H,1-2H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUFMIJZNYXWDX-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958437 | |
| Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2',4-Dihydroxy-4',6'-dimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37308-75-1 | |
| Record name | Flavokawain C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37308-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flavokawain C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LE8KTR6G2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2',4-Dihydroxy-4',6'-dimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194 - 195 °C | |
| Record name | 2',4-Dihydroxy-4',6'-dimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2',4-dihydroxy-4',6'-dimethoxychalcone being identified in Sophora flavescens?
A: The identification of this compound in Sophora flavescens is notable because it marks the first reported instance of this compound being found in this plant species. [] This discovery expands our understanding of the phytochemical profile of Sophora flavescens and suggests potential avenues for further research into its biological activity.
Q2: How does this compound contribute to the overall activity of Kushen Decoction?
A: Kushen Decoction, a traditional Chinese medicine, is composed of Scutellaria baicalensis and Sophora flavescens. While this compound has been identified in Sophora flavescens within the decoction [], its individual contribution to the overall therapeutic effect of Kushen Decoction remains to be fully elucidated. Further research is needed to determine its specific role in the complex interplay of compounds within this traditional medicine.
Q3: What are the implications of this compound's effect on IL-8 expression in lung adenocarcinoma cells?
A: Research indicates that this compound can inhibit IL-8 secretion in a lung adenocarcinoma cell line (CL1-0), demonstrating a potential anti-inflammatory effect. [] Conversely, the study also observed an increase in IL-8 regulatory factors in a different cell line (CL1-5), suggesting a complex and context-dependent mechanism of action. This highlights the need for further investigation to fully understand the compound's therapeutic potential in lung adenocarcinoma.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B491180.png)










![2-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B491247.png)
![2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid](/img/structure/B491305.png)
![Butyl[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B491311.png)
